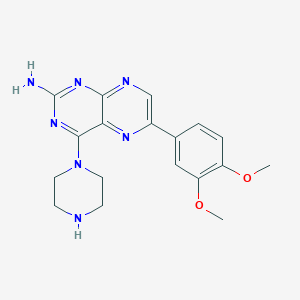
2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound features additional functional groups, including a dimethoxyphenyl group and a piperazinyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide.
Introduction of the dimethoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction where a suitable dimethoxyphenyl halide reacts with the pteridine core.
Attachment of the piperazinyl group: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the pteridine core.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or dimethoxyphenyl groups.
Reduction: Reduction reactions might target the pteridine core or the nitro groups if present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, altering their activity. The piperazinyl group could facilitate binding to certain proteins, while the dimethoxyphenyl group might enhance its stability or solubility.
相似化合物的比较
Similar Compounds
Pteridine derivatives: Compounds like tetrahydrobiopterin or folic acid.
Phenylpiperazines: Compounds such as trazodone or buspirone.
Uniqueness
What sets 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- apart is the combination of the pteridine core with the dimethoxyphenyl and piperazinyl groups, which may confer unique chemical reactivity and biological activity.
属性
CAS 编号 |
278800-16-1 |
|---|---|
分子式 |
C18H21N7O2 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
6-(3,4-dimethoxyphenyl)-4-piperazin-1-ylpteridin-2-amine |
InChI |
InChI=1S/C18H21N7O2/c1-26-13-4-3-11(9-14(13)27-2)12-10-21-16-15(22-12)17(24-18(19)23-16)25-7-5-20-6-8-25/h3-4,9-10,20H,5-8H2,1-2H3,(H2,19,21,23,24) |
InChI 键 |
YLTIYCQHMPTGPB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N4CCNCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



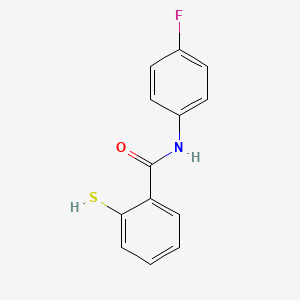
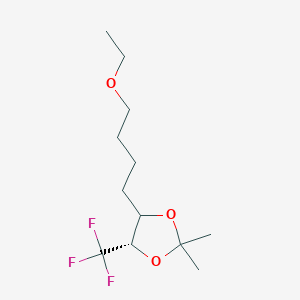

![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)
![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)
![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)

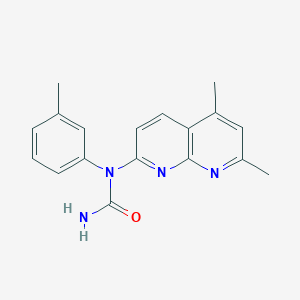
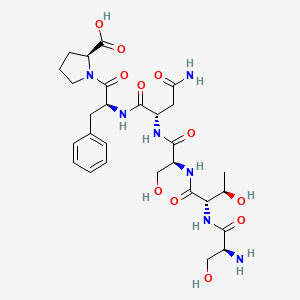

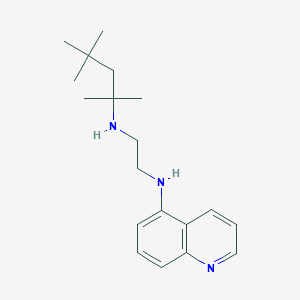
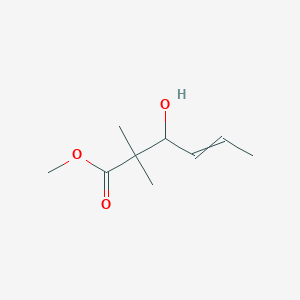
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
